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Compound of Interest

Compound Name: 1-Ethoxy-3-iodobenzene

CAS No.: 29052-00-4

Cat. No.: B1595423

Get Quote

Executive Summary
Compound: 1-Ethoxy-3-iodobenzene CAS: 195136-58-4 (Generic for iodophenetoles, specific

isomer registry varies) Formula: C₈H₉IO Molecular Weight: 248.06 g/mol [1]

This guide provides a definitive workflow for the structural characterization of 1-ethoxy-3-
iodobenzene. Unlike its para isomer, which is symmetric, the meta isomer presents a unique

spin system in NMR and distinct steric properties.[1] The elucidation strategy relies on three

pillars:

Mass Spectrometry (MS): Confirmation of the iodine atom via mass defect and fragmentation

(loss of I• vs. loss of C₂H₄).

Nuclear Magnetic Resonance (NMR): Identification of the 1,3-disubstitution pattern via

coupling constants (

) and the heavy-atom shielding effect of iodine on

C shifts.
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Infrared Spectroscopy (IR): Validation of the ether linkage and meta-aromatic substitution

overtones.

Chemical Identity & Physical Context[2][3][4][5][6][7]
[8][9]
Before spectroscopic analysis, understanding the physicochemical baseline is critical for

sample preparation.

Property Value (Approx.) Notes

Appearance Pale yellow liquid
Darkens upon light exposure

(liberation of I₂).[1]

Boiling Point ~240–250 °C

Extrapolated from p-isomer (

C) and iodobenzene (

C).[1]

Solubility Organic solvents

Soluble in CDCl₃, DMSO-

, Acetone-

.[1]

Stability Light Sensitive
Store in amber vials; use fresh

CDCl₃ (acid-free) for NMR.[1]

Elucidation Workflow
The following logic gate ensures rigorous structural confirmation, distinguishing the target from

potential impurities like 3-iodophenol (starting material) or 1-ethoxy-4-iodobenzene

(regioisomer).[1]
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Critical Checkpoints

Unknown Sample

GC-MS Analysis
(m/z 248, No M+2)

Step 1: MW & Halogen

FT-IR
(Ether C-O, No O-H)

Step 2: Funct. Groups

1H NMR
(Integ 3:2:4, Meta Pattern)

Step 3: Connectivity

13C NMR
(C-I Shielding ~94-97 ppm)

Step 4: Carbon Skeleton

Identity Confirmed:
1-Ethoxy-3-iodobenzene

Validation

M+2 Peak?
(If yes, Br/Cl present)

Broad Singlet > 5ppm?
(If yes, Phenol impurity)

Click to download full resolution via product page

Figure 1: Step-by-step elucidation logic ensuring exclusion of common synthetic impurities.

Mass Spectrometry (MS) Analysis
Instrument: GC-MS (EI, 70 eV) Key Diagnostic: Monoisotopic Iodine signature.[1]
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Unlike Chlorine (3:1 M:M+2) or Bromine (1:1 M:M+2), Iodine is monoisotopic (

I).[1] The mass spectrum will show a clean molecular ion at m/z 248.

Fragmentation Pathway
The fragmentation is driven by two competing pathways: cleavage of the weak C–I bond and

McLafferty-like rearrangement of the ethoxy group.

Molecular Ion:

Loss of Ethene:

(Characteristic of ethoxyarenes).

Loss of Iodine:

(Formation of ethoxyphenyl cation).

Loss of Ethyl:

(Alpha-cleavage).[1]

Molecular Ion
[M]+ m/z 248

[M - C2H4]+
m/z 220

(Phenol radical)- 28 Da (Ethene)

[M - I]+
m/z 121

(Ethoxyphenyl cation)

- 127 Da (I•)

[C6H5O]+
m/z 93

(Phenoxy cation)

- 127 Da (I•)

- 28 Da (C2H4)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways under Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR)
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This is the definitive method for distinguishing the meta isomer from ortho or para.

H NMR (Proton)
Solvent: CDCl₃ Frequency: 400 MHz+ recommended for clear splitting.

The aromatic region (6.8 – 7.5 ppm) exhibits a specific ABCD-like system (technically AA'BB' or

similar depending on resolution, but treated as 4 distinct environments for meta).[1]
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Proton
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

H-2 7.25 - 7.30 Singlet-like (t)

Isolated between

I and OEt.[1]

Appears as a

narrow triplet or

singlet due to

small meta-

couplings.

H-4 7.30 - 7.35 Doublet (dt)

Ortho to Iodine

(deshielded),

Para to OEt

(shielded).[1]

H-5 6.95 - 7.05 Triplet (dd)

Meta to both

substituents.[1]

"Base" aromatic

shift.

H-6 6.80 - 6.85 Doublet (dd)

Ortho to OEt

(strongly

shielded), Para

to Iodine.[1]

-CH₂- 4.02 Quartet

Characteristic

ethoxy

methylene.[1]

-CH₃ 1.41 Triplet
Characteristic

ethoxy methyl.

Note: Exact shifts may vary by ±0.05 ppm depending on concentration.

C NMR (Carbon)
Key Feature: The Heavy Atom Effect. Iodine is unique among halogens; its large electron cloud

causes spin-orbit coupling that significantly shields the attached carbon (
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). While F, Cl, and Br deshield the ipso carbon, Iodine shifts it upfield (lower ppm).[1]

Predicted Shifts (via SCS Additivity Rules):

C-3 (C-I):~94 - 98 ppm. (This is the diagnostic peak. If this carbon were chlorinated, it would

be ~135 ppm).

C-1 (C-O):~159 ppm. Deshielded by Oxygen.

C-6 (Ortho to OEt):~113 ppm. Shielded by Oxygen resonance.

C-2 (Ortho to both):~124 ppm.

C-4 (Ortho to I):~130 ppm.

C-5 (Meta):~131 ppm.

Ethyl: ~63.5 ppm (CH₂) and ~14.8 ppm (CH₃).

Infrared Spectroscopy (IR)
Used primarily to confirm the ether functionality and absence of starting material (phenol).

3000–3100 cm⁻¹: Aromatic C–H stretch.

2900–3000 cm⁻¹: Aliphatic C–H stretch (Ethyl group).

~1240 cm⁻¹ & 1040 cm⁻¹: C–O–C asymmetric and symmetric stretching (Strong ether

bands).

690 & 780 cm⁻¹: Meta-disubstituted benzene out-of-plane (OOP) bending.

Absence: No broad band at 3200–3500 cm⁻¹ (confirms absence of -OH from 3-iodophenol

precursor).[1]

Synthesis & Impurity Profile
Understanding the origin assists in identifying trace impurities. Route: Alkylation of 3-

iodophenol with ethyl iodide/bromide and
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in Acetone or DMF.

Common Impurities:

3-Iodophenol: Unreacted starting material. Detection: Broad OH peak in IR/NMR.

O-alkylation vs C-alkylation: Phenols primarily O-alkylate, but harsh conditions can lead to

trace C-alkylation.[1]

Iodine Scrambling: If Pd-catalysis was used nearby, aryl exchange can occur, but rare in

simple alkylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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